12-Hydroxyisobakuchiol
Overview
Description
12-Hydroxyisobakuchiol is a meroterpene derivative and a natural product . It can be isolated from the leaves of Psoralea glandulosa . The molecular weight is 272.38 and the formula is C18H24O2 .
Synthesis Analysis
Bakuchiol, a natural meroterpenoid from which 12-Hydroxyisobakuchiol is derived, is extracted from Psoralea corylifolia . It’s highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications .Molecular Structure Analysis
The molecular structure of 12-Hydroxyisobakuchiol is represented by the SMILES string: OC1=CC=C (C=C1)/C=C/ [C@] (C=C) (CCC (C ©=C)O)C .Chemical Reactions Analysis
While specific chemical reactions involving 12-Hydroxyisobakuchiol are not mentioned in the search results, the related compound bakuchiol has been studied for various chemical routes and late-stage functionalization (LSF) approaches .Scientific Research Applications
-
Antibacterial : Bakuchiol has shown activity against numerous Gram-positive and Gram-negative oral pathogens . It was able to inhibit the growth of Streptococcus mutans under a range of sucrose concentrations, pH values and in the presence of organic acids in a temperature-dependent manner and also inhibited the growth of cells adhered to a glass surface .
-
Bone Protection : One study in rats suggested that Bakuchiol and ethanol extracts of the Chinese medicinal plant Psoralea corylifolia could protect against bone loss .
-
Retinol-like Functionality : Despite having no structural resemblance to retinol, Bakuchiol was found to have retinol functionality through retinol-like regulation of gene expression . In 2018, a randomized, double-blind, 12-week clinical study with 44 volunteers demonstrated that Bakuchiol is comparable with retinol in its ability to improve photoaging (wrinkles, hyperpigmentation) but has a better skin tolerance .
-
Anti-ageing : Bakuchiol is generating a lot of interest in the skincare world because of its retinol-like functionality . Bakuchiol is found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule .
Safety And Hazards
The Material Safety Data Sheet (MSDS) for 12-Hydroxyisobakuchiol suggests that in case of contact with eyes or skin, flush with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting . If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately .
Future Directions
Bakuchiol, from which 12-Hydroxyisobakuchiol is derived, has been reported to possess a broad range of biological and pharmacological properties and is considered as a leading biomolecule . It is highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications . This suggests potential future directions for research and development involving 12-Hydroxyisobakuchiol.
properties
IUPAC Name |
4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-11-17(20)14(2)3)12-10-15-6-8-16(19)9-7-15/h5-10,12,17,19-20H,1-2,11,13H2,3-4H3/b12-10+/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTVXRIOJRNDCM-UGFQGZRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxyisobakuchiol | |
CAS RN |
178765-55-4 | |
Record name | 4-[(1E,3S)-3-Ethenyl-6-hydroxy-3,7-dimethyl-1,7-octadien-1-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178765-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.